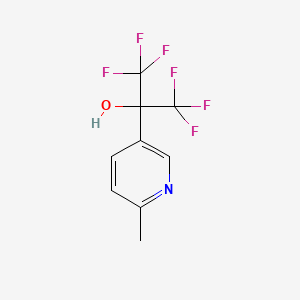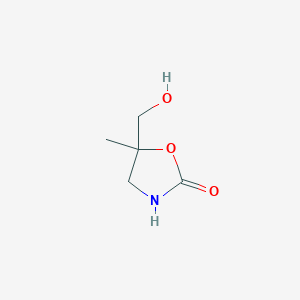
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and isothiocyanates, which undergo cyclization and subsequent functional group modifications to yield the final product. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange or nucleophilic substitution at the chloro or fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while nucleophilic substitution at the chloro position could result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Use in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique biological properties.
Uniqueness
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H8ClF4N3O2S |
|---|---|
Peso molecular |
417.8 g/mol |
Nombre IUPAC |
3-chloro-N-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H8ClF4N3O2S/c17-9-4-7(3-8(5-9)16(19,20)21)13(25)23-24-14(26)11-6-10(18)1-2-12(11)22-15(24)27/h1-6H,(H,22,27)(H,23,25) |
Clave InChI |
QTVBEVLDVQRJMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=O)N(C(=S)N2)NC(=O)C3=CC(=CC(=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





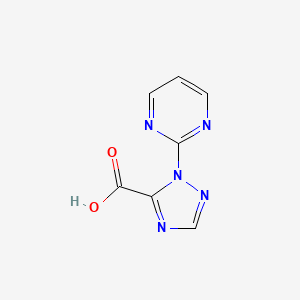
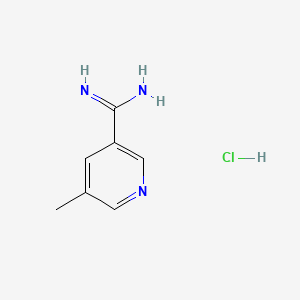

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)

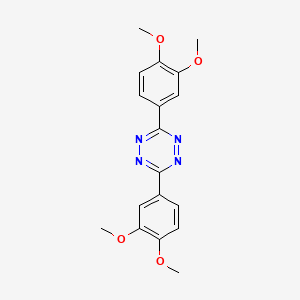
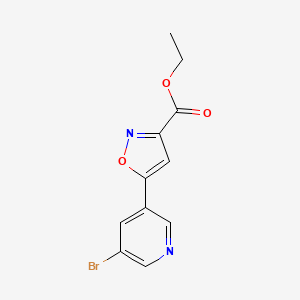
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
